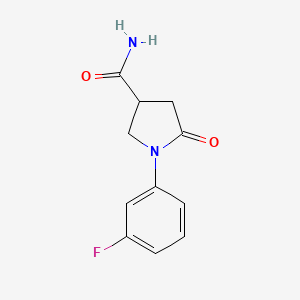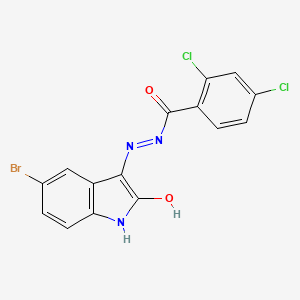![molecular formula C14H13ClN2O3 B6126424 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Wirkmechanismus
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide works by inhibiting the activity of certain enzymes known as kinases. These enzymes play a crucial role in the growth and survival of cancer cells and are also involved in the regulation of the immune system. By inhibiting these enzymes, this compound can slow down the growth of cancer cells and modulate the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide depend on the specific kinases that it targets. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In immune cells, it can modulate the activity of various signaling pathways, leading to the suppression of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide in lab experiments is its specificity towards certain kinases, which allows for precise targeting of specific pathways. However, its potency and selectivity can also be a limitation, as it may have off-target effects and cause toxicity in non-target cells.
Zukünftige Richtungen
There are several potential future directions for the research on 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide. One area of interest is the development of new derivatives and analogs with improved potency and selectivity. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Finally, more studies are needed to understand its mechanism of action and optimize its use in clinical settings.
Conclusion:
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide is a promising compound with potential applications in various fields, including cancer treatment and immunomodulation. Its specific targeting of certain kinases allows for precise modulation of specific pathways, but its potency and selectivity can also be a limitation. Further research is needed to optimize its use and explore its potential in other fields.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide involves several steps. The process starts with the reaction of 4-chloroaniline with 2-methyl-3-furoic acid to form 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]acetamide. This intermediate is then treated with ethyl chloroformate and triethylamine to obtain the final product, 2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide has been extensively studied for its potential applications in various fields. One of the major areas of research is cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9-12(6-7-19-9)14(18)20-17-13(16)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCCEILLOHKVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(dimethylamino)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126344.png)
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126359.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6126369.png)
![7-(3,4-difluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6126371.png)


![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)